molecular formula C24H24BrNO B10840209 1-Benzhydryl-4-(4-bromophenyl)piperidin-4-ol CAS No. 256938-53-1

1-Benzhydryl-4-(4-bromophenyl)piperidin-4-ol

Cat. No. B10840209
CAS RN: 256938-53-1
M. Wt: 422.4 g/mol
InChI Key: FIHWNAAGEWTLGW-UHFFFAOYSA-N
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Description

1-benzhydryl-4-(4-bromophenyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzhydryl group and a bromophenyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzhydryl-4-(4-bromophenyl)piperidin-4-ol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a nucleophilic substitution reaction using benzhydryl chloride.

    Bromination: The bromophenyl group is introduced through a bromination reaction using bromine or a brominating agent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

1-benzhydryl-4-(4-bromophenyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-benzhydryl-4-(4-bromophenyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may modulate the activity of these receptors, leading to various pharmacological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzhydryl-4-(4-bromophenyl)piperidin-4-ol is unique due to its specific combination of benzhydryl and bromophenyl groups, which confer distinct chemical and pharmacological properties.

properties

CAS RN

256938-53-1

Molecular Formula

C24H24BrNO

Molecular Weight

422.4 g/mol

IUPAC Name

1-benzhydryl-4-(4-bromophenyl)piperidin-4-ol

InChI

InChI=1S/C24H24BrNO/c25-22-13-11-21(12-14-22)24(27)15-17-26(18-16-24)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23,27H,15-18H2

InChI Key

FIHWNAAGEWTLGW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Br)O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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